molecular formula C15H13N3O3S2 B2757126 (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 851808-92-9

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2757126
CAS No.: 851808-92-9
M. Wt: 347.41
InChI Key: YIRZQGUUFMAFNX-UHFFFAOYSA-N
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Description

The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of nitrobenzyl, thioether, imidazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the imidazole moiety through a cyclization reaction. The nitrobenzyl thioether group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a nitrobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in a continuous flow reactor to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the thioether position.

Scientific Research Applications

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving nitrobenzyl and thiophene derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrobenzyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The imidazole and thiophene moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone: can be compared with other compounds that have similar structural features:

    (2-((3-nitrobenzyl)thio)-1H-imidazol-1-yl)(thiophen-2-yl)methanone: Lacks the 4,5-dihydro moiety, which may affect its reactivity and biological activity.

    (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Replaces the thiophene ring with a phenyl ring, potentially altering its electronic properties and interactions with biological targets.

The uniqueness of This compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(13-5-2-8-22-13)17-7-6-16-15(17)23-10-11-3-1-4-12(9-11)18(20)21/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRZQGUUFMAFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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